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Introduction

DQP1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA)
receptors containing the GIuN2C or GIuN2D subunits.[1][2][3] Its selectivity makes it a valuable
pharmacological tool for investigating the physiological and pathological roles of GIuN2C/D-
containing NMDA receptors. These application notes provide detailed protocols for the use of
DQP1105 in in vitro electrophysiology experiments, including two-electrode voltage-clamp
(TEVC) in Xenopus laevis oocytes and patch-clamp recordings in mammalian cell lines.

Mechanism of Action

DQP1105 acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect
is not dependent on the concentration of the agonists glutamate or glycine.[1][2] The inhibition
is also voltage-independent.[1][2] DQP1105 is approximately 50-fold more selective for NMDA
receptors containing GIuN2C or GIuN2D subunits over those containing GIUN2A or GIuN2B
subunits.[1][2] The binding of DQP1105 is dependent on the glutamate-bound state of the
receptor, suggesting it binds to a site that becomes accessible after agonist binding.[4] It
inhibits channel gating without affecting the mean open time or single-channel conductance,
suggesting it prevents the channel from opening.[1][2][5]

Data Presentation

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b607200?utm_src=pdf-interest
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://www.medchemexpress.com/dqp-1105.html
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://www.benchchem.com/product/b607200?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10485906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://www.researchgate.net/figure/nhibition-by-DQP-1105-is-dependent-upon-binding-of-NMDA-to-the-GluN2D-subunit-Current_fig3_51539191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Table 1: Inhibitory Potency (IC50) of DQP1105 at NMDA
Receptor Subtypes

Receptor . .
. Expression Electrophysiol
Subunit IC50 (pM) Reference
. System ogy Method
Composition
Xenopus laevis Two-Electrode
GIluN1/GIuN2A >200 [1]
oocytes Voltage-Clamp
Xenopus laevis Two-Electrode
GIluN1/GIuN2B >100 [1]
oocytes Voltage-Clamp
Xenopus laevis Two-Electrode
GIuN1/GIluN2C 7.0 [3]
oocytes Voltage-Clamp
Xenopus laevis Two-Electrode
GIluN1/GIuN2D 2.7 [1][3]
oocytes Voltage-Clamp
Fluorescence-
GIluN1/GIuN2A BHK cells >33 [1]
based assay
Fluorescence-
GIluN1/GIuN2B BHK cells >33 [1]
based assay
Fluorescence-
GIuN1/GIluN2C BHK cells 3.6 [1]
based assay
Fluorescence-
GIuN1/GIuN2D BHK cells 1.8 [1]
based assay
Whole-Cell 12 (dialyzed) / 54
GIluN1/GIuN2A HEK cells [1]
Patch-Clamp (perforated)
Whole-Cell 3.2 (dialyzed) /
GIuN1/GIuN2D HEK cells [1]
Patch-Clamp 2.1 (perforated)

Table 2: Effects of DQP1105 on NMDA Receptor
Currents
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Receptor Concentration

Parameter Effect Reference
Subtype of DQP1105

Steady-state Attenuated to 24
GIuN1/GIuN2A 30 uM [6]

current

+ 6% of control

Steady-state

GIuN1/GluN2D

Inhibited to 0.2 +

30 uM [1]

current 0.1% of control

Decreased to 43
3 uM (5]
+ 12% of control

Open probability GIuN1/GIluN2D

Decreased to 2.0
30 uM [5]
+ 0.6% of control

Open probability GIuN1/GIluN2D

Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC)
Recordings in Xenopus laevis Oocytes

Objective: To determine the potency and selectivity of DQP1105 on different NMDA receptor
subtypes expressed in Xenopus oocytes.

Materials:
e Xenopus laevis oocytes
e CRNA for GIuN1 and GluN2 subunits (A, B, C, or D)

e Barth's solution (in mM: 88 NaCl, 1 KCI, 2.4 NaHCO3, 0.82 MgS04, 0.33 Ca(N0O3)2, 0.41
CaCl2, 10 HEPES, pH 7.4)

e Recording solution (in mM: 100 NacCl, 2.5 KClI, 0.3 BaCl2, 10 HEPES, pH 7.4)
e Agonists: Glutamate and Glycine
e Antagonist: DQP1105

o TEVC setup (amplifier, digitizer, electrodes, perfusion system)
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Procedure:

e Oocyte Preparation and Injection:

[¢]

Surgically remove oocytes from a female Xenopus laevis.

[¢]

Treat with collagenase to defolliculate.

[e]

Inject oocytes with a mixture of GIuN1 and GluN2 subunit cRNA (1:1 ratio, ~50 nL per
oocyte).

[e]

Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

o Electrophysiological Recording:

[¢]

Place an oocyte in the recording chamber and perfuse with recording solution.

[¢]

Impale the oocyte with two microelectrodes (0.5-5 MQ) filled with 3 M KCI.

[e]

Clamp the oocyte membrane potential at -40 mV.

Establish a stable baseline current.

o

o Drug Application and Data Acquisition:

[e]

Apply a saturating concentration of glutamate (100 uM) and glycine (100 uM) to elicit a
maximal current response.

[¢]

To determine the IC50, co-apply varying concentrations of DQP1105 with the agonists.

[e]

Wash the oocyte with recording solution between applications to allow for full recovery.

o

Record the current responses and measure the peak or steady-state current amplitude.

o Data Analysis:

o Normalize the current response in the presence of DQP1105 to the control response
(agonists alone).
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o Plot the normalized response against the logarithm of the DQP1105 concentration.

o Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recordings in
Mammalian Cells (HEK293 or similar)

Objective: To characterize the inhibitory effects of DQP1105 on NMDA receptors expressed in
a mammalian cell line.

Materials:

HEK293 cells

Plasmids for GIuN1 and GIuN2 subunits
Transfection reagent

Cell culture medium

External solution (in mM: 150 NacCl, 2.5 KCI, 10 HEPES, 10 Glucose, 1 CaCl2, 0.5 MgCl2,
pH 7.4)

Internal solution (in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP,
pH 7.2)

Agonists: Glutamate and Glycine

Antagonist: DQP1105

Patch-clamp setup (amplifier, digitizer, micromanipulator, perfusion system)
Procedure:

o Cell Culture and Transfection:

o Culture HEK293 cells in appropriate medium.
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o Co-transfect cells with plasmids encoding the desired GIuN1 and GIuN2 subunits using a
suitable transfection reagent.

o Incubate for 24-48 hours to allow for receptor expression.

» Electrophysiological Recording:

o Transfer a coverslip with transfected cells to the recording chamber and perfuse with
external solution.

o Using a micromanipulator, approach a transfected cell with a borosilicate glass
micropipette (3-5 MQ) filled with internal solution.

o Form a gigaohm seal between the pipette tip and the cell membrane.
o Rupture the cell membrane to achieve the whole-cell configuration.
o Clamp the cell at a holding potential of -60 mV.

o Drug Application and Data Acquisition:

o Rapidly perfuse the cell with a solution containing glutamate (100 puM) and glycine (100
KUM) to evoke an inward current.

o Co-apply different concentrations of DQP1105 with the agonists to measure inhibition.
o Record the current responses using appropriate software.

o Data Analysis:

[¢]

Measure the peak or steady-state current amplitude in the absence and presence of
DQP1105.

o

Calculate the percentage of inhibition for each concentration of DQP1105.

[e]

Construct a concentration-response curve and determine the IC50 value as described in
Protocol 1.
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Caption: Mechanism of action of DQP1105 as a nhoncompetitive antagonist of the NMDA
receptor.
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Caption: General workflow for in vitro electrophysiological characterization of DQP1105.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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